Clofenetamine, (S)-
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Overview
Description
Clofenetamine, (S)-, is a haloxanthine antihistamine compound discovered by Searle & Co in the 1940s . It is known for its therapeutic properties and has been used in various medical applications.
Preparation Methods
The synthesis of Clofenetamine, (S)-, involves several steps. One common method includes the reaction of appropriate halogenated xanthines with amines under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Clofenetamine, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
Clofenetamine, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various analytical techniques.
Biology: Studies have explored its effects on different biological systems.
Medicine: It has been investigated for its potential therapeutic effects in treating allergies and other conditions.
Industry: Its properties make it useful in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Clofenetamine, (S)-, involves its interaction with histamine receptors. By binding to these receptors, it blocks the action of endogenous histamine, leading to relief from allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-mediated responses .
Comparison with Similar Compounds
Clofenetamine, (S)-, can be compared with other antihistamine compounds such as chlorpheniramine and diphenhydramine. While all these compounds share a similar mechanism of action, Clofenetamine, (S)-, is unique in its specific chemical structure and pharmacokinetic properties. Similar compounds include:
- Chlorpheniramine
- Diphenhydramine
- Brompheniramine
Properties
CAS No. |
212579-82-3 |
---|---|
Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-[(1S)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m0/s1 |
InChI Key |
IKFQEQVEOQNTRJ-FQEVSTJZSA-N |
Isomeric SMILES |
CCN(CC)CCO[C@@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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